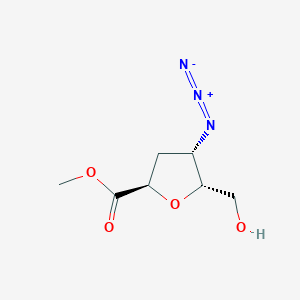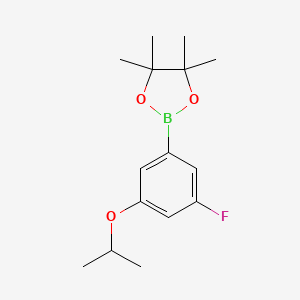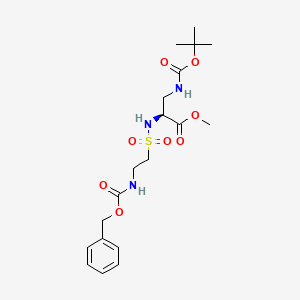
2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is a versatile small molecule scaffold used in various scientific research applications. This compound is characterized by its unique chemical structure, which includes an amino group, a fluoro-substituted phenyl ring, and an acetic acid moiety. Its molecular formula is C9H10FNO2·HCl, and it has a molecular weight of 183.18 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoro-substituted phenyl ring can undergo reduction to form a cyclohexyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include nitroso and nitro derivatives, cyclohexyl derivatives, and various amides and esters, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-Amino-2-(4-fluorophenyl)acetic acid
- 2-Amino-2-(2-chloro-4-methylphenyl)acetic acid
- 2-Amino-2-(2-fluoro-4-ethylphenyl)acetic acid
Uniqueness
What sets 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride apart is its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of both the fluoro and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H11ClFNO2 |
|---|---|
Molekulargewicht |
219.64 g/mol |
IUPAC-Name |
2-amino-2-(2-fluoro-4-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
FOKIEXNURRNCBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
